Colistin B, also known as Polymyxin E2, is a cyclic polypeptide antibiotic belonging to the polymyxin family. [, ] It is a major component of the colistin complex, a mixture of closely related polypeptides produced by the bacterium Paenibacillus polymyxa. [, , ] Colistin B is primarily studied in scientific research for its antimicrobial activity against Gram-negative bacteria, especially multidrug-resistant strains. [, , , , ]
Colistin B is classified as a cyclic lipopeptide antibiotic. It is produced through non-ribosomal peptide synthesis involving specific amino acids, including threonine, leucine, and 2,4-diaminobutyric acid. The biosynthesis pathway includes various enzymatic processes that facilitate the assembly of the peptide chain and its subsequent cyclization .
The synthesis of colistin B can be achieved through several methods, primarily focusing on non-ribosomal peptide synthetases. The key steps in the synthesis process include:
Recent studies have explored innovative synthetic routes that improve yields and efficiency. For example, novel derivatives have been synthesized using substitution reactions that enhance cyclization efficiency, achieving yields up to 55% .
Colistin B has a complex molecular structure characterized by its cyclic nature and the presence of both hydrophilic and lipophilic regions. The molecule consists of a cyclic heptapeptide backbone with a fatty acid tail that contributes to its amphipathic properties. This structure allows colistin B to interact effectively with bacterial membranes.
The arrangement of these components facilitates its mechanism of action against bacterial cells .
Colistin B participates in various chemical reactions that are critical for its antibacterial activity:
These reactions are essential for understanding how colistin B exerts its bactericidal effects .
The mechanism of action of colistin B involves multiple steps:
This mechanism highlights colistin B's role as a detergent-like agent that disrupts bacterial membranes, making it effective against resistant strains .
Colistin B exhibits several notable physical and chemical properties:
These properties are crucial for its formulation as an injectable or topical antibiotic .
Colistin B has significant applications in both clinical and research settings:
Colistin (polymyxin E) was first isolated in 1947 from Bacillus polymyxa subsp. colistinus but was largely abandoned by the 1970s due to perceived nephrotoxicity and neurotoxicity, alongside the introduction of newer antibiotics [4] [10]. A significant resurgence began in the late 1990s, driven by the escalating crisis of multidrug-resistant (MDR) Gram-negative bacteria, particularly Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacterales [1] [4]. With no novel antibiotics against these pathogens expected before 2035, colistin re-emerged as a critical "last-resort" agent [1] [3]. This revival was further necessitated by the dry antimicrobial development pipeline, leaving clinicians with limited therapeutic options [10]. The period from 2000 onwards witnessed exponential growth in colistin research, focusing on optimizing its pharmacological properties and combating resistance mechanisms [10].
Colistin belongs to the polymyxin class of cationic polypeptide antibiotics, characterized by a cyclic heptapeptide ring with a tripeptide side chain acylated by a fatty acid tail [4] [7]. It exists as two primary components: Colistin A (polymyxin E1) and Colistin B (polymyxin E2), differing in their fatty acid moieties (6-methyloctanoic acid vs. 6-methylheptanoic acid) [7]. Colistin B exhibits greater antibacterial potency due to its superior membrane-disrupting activity [7].
Table 1: Structural and Functional Comparison of Polymyxins
Property | Colistin B | Polymyxin B |
---|---|---|
Fatty Acid Component | 6-methylheptanoic acid | 6-methyloctanoic acid |
Amino Acid at Position 6 | L-leucine | L-phenylalanine |
Molecular Weight | 1174.46 g/mol | ~1200 g/mol |
Administration Form | Prodrug (colistimethate sodium) | Active compound (polymyxin B sulfate) |
Primary Excretion Route | Non-renal (after activation) | Non-renal |
Unlike polymyxin B, which is administered as an active sulfate salt, colistin is delivered as an inactive prodrug, colistimethate sodium (CMS), requiring in vivo hydrolysis to release active colistin [2] [8]. This pharmacokinetic difference results in delayed therapeutic plasma concentrations of colistin compared to polymyxin B [8]. Both antibiotics share a mechanism of action involving electrostatic disruption of lipopolysaccharides in the outer membrane of Gram-negative bacteria, leading to cytoplasmic leakage and cell death [4] [6].
Carbapenem-resistant Gram-negative pathogens pose a catastrophic threat to global health systems. The World Health Organization (WHO) classifies carbapenem-resistant Acinetobacter baumannii as a "Priority 1: Critical" pathogen, necessitating urgent new antibiotics [6]. In intensive care units globally, carbapenem resistance rates exceed 50% for A. baumannii in regions like Asia and South America, while Pseudomonas aeruginosa resistance rates approach 30% in European countries [3] [6]. These strains cause high-mortality infections, including ventilator-associated pneumonia (52.9% of cases) and bloodstream infections (BSIs), with crude mortality rates reaching 49.8% [8].
Colistin B remains a cornerstone therapy due to its retention of activity against most carbapenem-resistant strains. Surveillance data indicate susceptibility rates >95% for carbapenem-resistant Enterobacterales (CRE) and >85% for A. baumannii and P. aeruginosa isolates [3] [9]. However, the efficacy is increasingly compromised by plasmid-mediated resistance genes (mcr-1 to mcr-10), particularly in A. baumannii, where heteroresistance (subpopulations with varying susceptibility) further complicates treatment [6] [10].
Table 2: Global Epidemiology of Key Carbapenem-Resistant Pathogens (2020–2024)
Pathogen | Resistance Rate (%) | High-Burden Regions | Colistin B Resistance Trends |
---|---|---|---|
Acinetobacter baumannii | 45–80% | Asia, Southern Europe, Brazil | 5–15% (increasing with heteroresistance) |
Pseudomonas aeruginosa | 19–27.5% | Iran, Taiwan, European ICUs | 0.8–4.0% |
Klebsiella pneumoniae | 4.6–50% | India, Vietnam, US nursing homes | 1.8–10% (mcr gene-mediated) |
The economic burden is staggering, with outbreaks costing healthcare systems millions due to extended hospital stays and infection containment measures [3] [9]. In China, treatment costs for carbapenem-resistant infections reach $12,244 per patient, underscoring the need for optimized use of polymyxins [9]. Despite the introduction of novel agents like cefiderocol, colistin B remains indispensable in resource-limited settings due to accessibility and cost constraints [8] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7